molecular formula C13H10ClN3S B11270041 2-(4-Chlorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine

2-(4-Chlorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine

Cat. No.: B11270041
M. Wt: 275.76 g/mol
InChI Key: AONWNIRBIDNWMK-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine is a heterocyclic compound that contains both pyrazole and pyrazine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine typically involves the cyclization of appropriate precursors under specific conditions

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and other advanced techniques to improve efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could potentially target the pyrazine ring or the chlorophenyl group.

    Substitution: The chlorine atom on the phenyl ring can be a site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) could be used.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced forms of the pyrazine or phenyl groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine may have applications in various fields:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological processes.

    Medicine: Possible therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazine: Lacks the methylsulfanyl group.

    4-(Methylsulfanyl)pyrazolo[1,5-a]pyrazine: Lacks the chlorophenyl group.

    2-Phenyl-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine: Has a phenyl group instead of a chlorophenyl group.

Uniqueness

The presence of both the chlorophenyl and methylsulfanyl groups in 2-(4-Chlorophenyl)-4-(methylsulfanyl)pyrazolo[1,5-a]pyrazine may confer unique properties, such as enhanced biological activity or specific reactivity patterns, compared to similar compounds.

Properties

Molecular Formula

C13H10ClN3S

Molecular Weight

275.76 g/mol

IUPAC Name

2-(4-chlorophenyl)-4-methylsulfanylpyrazolo[1,5-a]pyrazine

InChI

InChI=1S/C13H10ClN3S/c1-18-13-12-8-11(16-17(12)7-6-15-13)9-2-4-10(14)5-3-9/h2-8H,1H3

InChI Key

AONWNIRBIDNWMK-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CN2C1=CC(=N2)C3=CC=C(C=C3)Cl

Origin of Product

United States

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